N-Benzyl-N-ethylethanamine

Water Treatment Environmental Chemistry Nitrosamine Control

Ensure experimental success with the right tertiary amine. N-Benzyl-N-ethylethanamine (CAS 772-54-3) is distinct from its dimethyl analog, offering a 96.6% reduction in nitrosamine formation and superior regioselectivity for precise oxidations. Essential for reproducible water treatment studies and controlled multi-step synthesis. Select this high-purity amine to mitigate risk and secure compliant, predictable results.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 772-54-3
Cat. No. B047588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-ethylethanamine
CAS772-54-3
SynonymsBenzyldiethylamine-d4;  Diethylbenzylamine;  N,N-Diethylbenzylamine-d4;  N-(Phenylmethyl)diethylamine-d4;  N-Benzyl-N,N-diethylamine-d4;  N,N-Diethylbenzylamine-d4; _x000B_N,N-Diethylbenzenemethanamine-d4
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
InChIKeyZWRDBWDXRLPESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethylethanamine (CAS 772-54-3) – Procurement Guide for Tertiary Amine Applications


N-Benzyl-N-ethylethanamine (CAS 772-54-3), also known as N,N-diethylbenzylamine, is a tertiary amine characterized by a benzyl group and two ethyl substituents on the nitrogen atom. It is a colorless liquid with a molecular weight of 163.26 g/mol, a boiling point of 211-212°C, and limited water solubility but good solubility in common organic solvents [1]. This compound serves as a versatile intermediate in organic synthesis, a catalyst in polymer production, and a subject of mechanistic studies due to its distinct steric and electronic properties [2].

Critical Selectivity Drivers for N-Benzyl-N-ethylethanamine in Research and Industrial Use


Despite sharing a common tertiary amine core with analogs like N,N-dimethylbenzylamine, N-Benzyl-N-ethylethanamine exhibits fundamentally different reactivity and safety profiles due to the substitution of methyl with ethyl groups. This seemingly minor structural variation drastically alters key performance metrics such as nitrosamine formation potential [1], regioselectivity in oxidation reactions [2], and leaving group ability in elimination mechanisms [3]. Therefore, generic substitution without empirical validation poses significant risks to experimental reproducibility, product purity, and regulatory compliance.

Quantitative Differentiation of N-Benzyl-N-ethylethanamine Versus Closest Analogs


Drastic Reduction in N-Nitrosamine Formation Potential Compared to Dimethyl Analog

In chloramination studies, the molar conversion efficiency to the corresponding N-nitrosamine is 1.7% for N-Benzyl-N-ethylethanamine (to NDEA), which is a 96.6% reduction compared to its direct analog N,N-dimethylbenzylamine, which exhibits a 50.2% conversion to NDMA under identical conditions [1]. This stark difference underscores the critical role of the ethyl substituents in suppressing carcinogenic byproduct formation.

Water Treatment Environmental Chemistry Nitrosamine Control Disinfection Byproducts

Altered Regioselectivity in RuO4-Mediated Oxidation Versus N,N-Dimethylbenzylamine

Under RuO4-mediated oxidation, N-Benzyl-N-ethylethanamine exhibits a statistically corrected alkyl/benzyl regioselectivity of 2.1, in contrast to the 4.1 selectivity observed for N,N-dimethylbenzylamine [1]. This difference in regioselectivity directly impacts the distribution of oxidation products, making the ethyl-substituted compound a distinct choice for synthetic routes requiring specific product profiles.

Organic Synthesis Oxidation Chemistry Regioselectivity Mechanistic Studies

Distinct Kinetic Isotope Effect and Leaving Group Ability in E2 Eliminations

In E2 elimination reactions of 1-phenylethylammonium ions, the primary hydrogen–deuterium kinetic isotope effect (kH/kD) is 4.67 when N-Benzyl-N-ethylethanamine serves as the leaving group, compared to 5.85 for N,N-dimethylbenzylamine [1]. This lower KIE value indicates a less symmetrical, more product-like transition state, correlating with its enhanced leaving group ability. This behavior is consistent with steric effects dominating the reaction outcome.

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effects E2 Elimination

Computational Prediction of Optimal C(sp3)-H Silylation Site

A density functional theory (DFT) study on the B(C6F5)3-catalyzed C(sp3)-H silylation of N-Benzyl-N-ethylethanamine identified the β-C(sp3)-H position as the optimal site for activation [1]. While this is a class-level inference without a direct experimental comparator in the study, it provides a predictive, quantitative framework (Gibbs free energy profile) that guides the compound's use as a model substrate in developing novel silylation methodologies.

Computational Chemistry DFT Study Organosilicon Synthesis Catalysis

Targeted Application Scenarios for N-Benzyl-N-ethylethanamine Based on Quantitative Differentiation


Water Treatment and Environmental Chemistry: Mitigating Nitrosamine Formation

Given the 96.6% reduction in N-nitrosamine formation potential compared to N,N-dimethylbenzylamine [1], N-Benzyl-N-ethylethanamine is the preferred tertiary amine for use in systems susceptible to chloramination. This includes its role as a pH adjuster, corrosion inhibitor, or catalyst in water treatment facilities and industrial cooling systems where minimizing disinfection byproducts is paramount.

Organic Synthesis: Controlling Regioselectivity in Oxidation Reactions

The distinct regioselectivity profile (alkyl/benzyl ratio of 2.1 versus 4.1 for the dimethyl analog) [1] makes this compound a strategic choice for synthetic chemists. It is particularly valuable in multi-step syntheses where RuO4 or similar oxidants are employed and precise control over the site of oxidation is required to achieve the desired product distribution and avoid costly purification steps.

Mechanistic and Physical Organic Chemistry: Probing Transition State Structure

The quantifiably different kinetic isotope effect (KIE of 4.67 versus 5.85 for the dimethyl analog) [1] positions N-Benzyl-N-ethylethanamine as a powerful tool for investigating E2 elimination mechanisms. Its enhanced leaving group ability and the resulting shift in transition state structure provide a clear, measurable signal for studying steric and electronic effects in fundamental organic reactions.

Computational Chemistry and Methodology Development: A Model Substrate for C-H Functionalization

The DFT-calculated energy profile identifying the β-C(sp3)-H as the optimal silylation site [1] establishes N-Benzyl-N-ethylethanamine as a well-characterized model substrate. It is ideal for research groups developing new catalysts and methodologies for C(sp3)-H silylation, offering a computationally and experimentally tractable system with predictable reactivity.

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